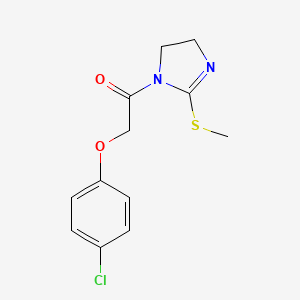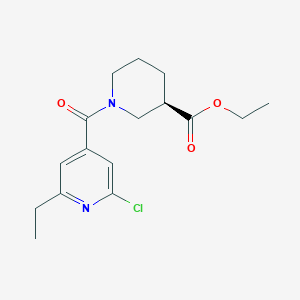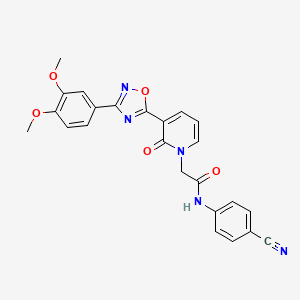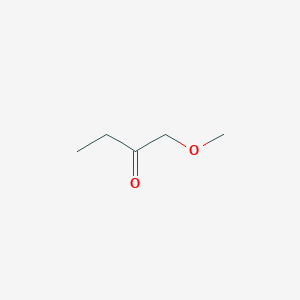
2-(4-chlorophenoxy)-1-(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-1-(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)ethanone, also known as CMI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CMI is a white crystalline powder that is soluble in organic solvents and is widely used in scientific research.
Mecanismo De Acción
The mechanism of action of 2-(4-chlorophenoxy)-1-(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)ethanone is not fully understood. However, it is believed that 2-(4-chlorophenoxy)-1-(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)ethanone inhibits the growth of microorganisms by interfering with their DNA synthesis and protein synthesis.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-1-(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)ethanone has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including fungi and bacteria. 2-(4-chlorophenoxy)-1-(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)ethanone has also been shown to have antitumor activity and has been used in the treatment of various types of cancers.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-chlorophenoxy)-1-(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)ethanone has several advantages for use in lab experiments. It is a stable compound that is easy to handle and store. It is also readily available and relatively inexpensive. However, 2-(4-chlorophenoxy)-1-(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)ethanone has some limitations for use in lab experiments. It has low solubility in water, which can make it difficult to dissolve in aqueous solutions. Additionally, 2-(4-chlorophenoxy)-1-(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)ethanone has a low melting point, which can make it difficult to handle at high temperatures.
Direcciones Futuras
There are several future directions for research on 2-(4-chlorophenoxy)-1-(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)ethanone. One potential area of research is the development of new applications for 2-(4-chlorophenoxy)-1-(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)ethanone in the pharmaceutical and agrochemical industries. Another area of research is the investigation of the mechanism of action of 2-(4-chlorophenoxy)-1-(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)ethanone and the development of new compounds based on its structure. Finally, further research is needed to fully understand the biochemical and physiological effects of 2-(4-chlorophenoxy)-1-(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)ethanone and its potential applications in various fields.
Métodos De Síntesis
The synthesis of 2-(4-chlorophenoxy)-1-(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)ethanone involves the reaction of 4-chlorophenol with 2-(methylthio)-4,5-dihydro-1H-imidazole-1-carboxylic acid, followed by the esterification of the resulting product with ethyl chloroacetate. The final step involves the hydrolysis of the ester to yield 2-(4-chlorophenoxy)-1-(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)ethanone.
Aplicaciones Científicas De Investigación
2-(4-chlorophenoxy)-1-(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)ethanone has been extensively studied in scientific research due to its potential applications in various fields. 2-(4-chlorophenoxy)-1-(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)ethanone has been shown to exhibit antifungal, antibacterial, and antitumor activities. It has also been used in the synthesis of various pharmaceuticals and agrochemicals.
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2S/c1-18-12-14-6-7-15(12)11(16)8-17-10-4-2-9(13)3-5-10/h2-5H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEINWSQQVMNCNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NCCN1C(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-4-phenylbutan-1-one](/img/structure/B2908778.png)
![(E)-4-(azepan-1-ylsulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2908781.png)
![3-[(pyridin-3-ylmethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2908782.png)
![(Z)-ethyl 2-(6-bromo-2-((5-chlorothiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2908783.png)
![(2,5-Dimethylpyrazol-3-yl)-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2908786.png)

![Ethyl 4-[(Z)-2-cyano-3-(4-ethoxyanilino)-3-oxoprop-1-enyl]-1-phenylpyrazole-3-carboxylate](/img/structure/B2908789.png)
![N-allyl-7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2908790.png)
![2-[3-(4-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2908791.png)

![[3-(5-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2908796.png)
